molecular formula C8H11N3O B573774 (4-Amino-benzyl)-urea CAS No. 182315-28-2

(4-Amino-benzyl)-urea

Cat. No.: B573774
CAS No.: 182315-28-2
M. Wt: 165.196
InChI Key: RGYZJIDZPOLIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-benzyl)-urea is an organic compound characterized by the presence of an amino group attached to a benzyl group, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-benzyl)-urea typically involves the reaction of 4-aminobenzylamine with isocyanates or carbamates under controlled conditions. One common method is the reaction of 4-aminobenzylamine with phenyl isocyanate in an organic solvent such as dichloromethane, followed by purification through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: (4-Amino-benzyl)-urea undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted urea derivatives.

Scientific Research Applications

(4-Amino-benzyl)-urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Amino-benzyl)-urea involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the urea moiety can interact with various biological pathways, modulating cellular functions.

Comparison with Similar Compounds

    4-Aminobenzyl alcohol: Similar in structure but lacks the urea moiety.

    4-Aminobenzylamine: Contains an additional amino group instead of the urea moiety.

    4-Nitrobenzyl alcohol: Contains a nitro group instead of an amino group.

Uniqueness: (4-Amino-benzyl)-urea is unique due to the presence of both an amino group and a urea moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.

Biological Activity

(4-Amino-benzyl)-urea, a compound belonging to the urea derivatives class, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, synthesizing data from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group attached to a benzyl moiety and a urea functional group. The synthesis typically involves the reaction of 4-aminobenzylamine with isocyanates or other urea precursors. This process can be optimized for yield and purity using methods such as nucleophilic addition under mild conditions, which have been documented to produce high-quality derivatives efficiently .

Antitumor Activity

Numerous studies have evaluated the antitumor properties of this compound and related compounds. For instance, a recent study demonstrated that derivatives of urea exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia cells. The compounds showed IC50 values ranging from 15.1 μM to 28.7 μM across different cell lines, indicating potent antitumor activity .

Table 1: Antitumor Activity of this compound Derivatives

Cell LineIC50 Value (μM)
MCF-715.1
A54928.7
EKVX21.5
RPMI-822625.9

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity. Research indicates that urea derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Notably, some compounds exhibited over 90% growth inhibition against Acinetobacter baumannii, highlighting their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of this compound Derivatives

Bacterial Strain% Inhibition
Staphylococcus aureus94.5
Escherichia coli78.3
Acinetobacter baumannii90.0

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antitumor Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, including those involving PI3K and mTORC1 inhibition . Additionally, the structure-activity relationship studies suggest that modifications in the urea moiety can enhance cytotoxicity against specific cancer types.
  • Antimicrobial Mechanism : The antimicrobial action is believed to stem from the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication . Molecular docking studies further elucidate how these compounds bind effectively to target sites within bacterial cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of this compound derivatives aimed at targeting fatty acid-binding proteins (FABP4), which are implicated in cancer metastasis. One derivative demonstrated an IC50 value lower than that of established inhibitors, suggesting a potential for further development in cancer therapeutics .

Properties

IUPAC Name

(4-aminophenyl)methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5,9H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYZJIDZPOLIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654097
Record name N-[(4-Aminophenyl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182315-28-2
Record name N-[(4-Aminophenyl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 182315-28-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Trimethylsilylisocyanate (3.2 ml; 85%) was added to a solution of 4-amino-benzylamine (1.55 ml) in dry THF (40 ml). A white solid precipitated. The reaction mixture was stirred at r.t. overnight then the precipitate was filtered and washed with ethyl acetate giving the title compound (1.2 g) as a white solid.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: How do (4-Amino-benzyl)-urea derivatives interact with TRPV1 and what are the downstream effects of this interaction?

A1: The provided abstract [] states that this compound derivatives act as antagonists of the TRPV1 receptor. While the specific binding site and mechanism are not detailed in the abstract, antagonism generally implies that these compounds bind to TRPV1 and block its activation by agonists like capsaicin. This blockage prevents the downstream effects typically associated with TRPV1 activation, such as the sensation of pain.

Q2: What is the impact of structural modifications on the activity of this compound derivatives as TRPV1 antagonists?

A2: The abstract [] highlights that the research explored the structure-activity relationship (SAR) of these compounds. It states that various cyclic amine substituents at the 4-position of the benzyl group are well-tolerated when the core structure contains either an isoquinoline or indazole heterocycle. This suggests that these modifications retain the antagonistic activity against TRPV1. Furthermore, optimizing a lead compound (compound 45) for improved microsomal stability and oral bioavailability resulted in compound 58, showcasing how structural changes can impact not just in vitro potency but also in vivo pharmacokinetic properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.